molecular formula C16H10N2O B101514 Benzo[a]phenazine, 7-oxide CAS No. 18636-86-7

Benzo[a]phenazine, 7-oxide

Cat. No. B101514
CAS RN: 18636-86-7
M. Wt: 246.26 g/mol
InChI Key: AXRCMVJRLLPGTB-UHFFFAOYSA-N
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Description

Benzo[a]phenazine, 7-oxide is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. Benzo[a]phenazine, 7-oxide has been extensively studied for its potential use in scientific research.

Mechanism Of Action

Benzo[a]phenazine, 7-oxide induces cytochrome P450 enzymes by binding to the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding of Benzo[a]phenazine, 7-oxide to the AhR, the receptor translocates to the nucleus where it binds to specific DNA sequences and activates the transcription of target genes.

Biochemical And Physiological Effects

The induction of cytochrome P450 enzymes by Benzo[a]phenazine, 7-oxide has several biochemical and physiological effects. It increases the metabolism of drugs and toxins, leading to their elimination from the body. This can result in decreased drug efficacy or increased drug toxicity. Additionally, the induction of cytochrome P450 enzymes can lead to the production of reactive metabolites that can cause cellular damage and contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

The use of Benzo[a]phenazine, 7-oxide in lab experiments has several advantages. It is a potent inducer of cytochrome P450 enzymes, allowing for the study of drug metabolism and detoxification. Additionally, it is a relatively inexpensive and easy-to-use compound. However, there are also limitations to its use. Benzo[a]phenazine, 7-oxide is a potent carcinogen and must be handled with care. Additionally, its induction of cytochrome P450 enzymes is not specific to individual enzymes, leading to potential off-target effects.

Future Directions

There are several future directions for the study of Benzo[a]phenazine, 7-oxide. One area of research is the development of more specific inducers of cytochrome P450 enzymes. This would allow for the study of individual enzymes and their specific roles in drug metabolism and detoxification. Additionally, the development of new methods for the detection of reactive metabolites would aid in the study of the potential toxic effects of cytochrome P450 enzyme induction. Finally, the study of the role of cytochrome P450 enzymes in drug-drug interactions and drug efficacy would lead to the development of more effective and safer drugs.

Synthesis Methods

The synthesis of Benzo[a]phenazine, 7-oxide involves the oxidation of Benzo[a]phenazine using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and peracids. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent.

Scientific Research Applications

Benzo[a]phenazine, 7-oxide has been widely used in scientific research as an inducer of cytochrome P450 enzymes. It is used to study the metabolism of various drugs and toxins. Additionally, Benzo[a]phenazine, 7-oxide has been used to investigate the role of cytochrome P450 enzymes in drug-drug interactions, drug toxicity, and drug efficacy.

properties

CAS RN

18636-86-7

Product Name

Benzo[a]phenazine, 7-oxide

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

7-oxidobenzo[a]phenazin-7-ium

InChI

InChI=1S/C16H10N2O/c19-18-14-8-4-3-7-13(14)17-16-12-6-2-1-5-11(12)9-10-15(16)18/h1-10H

InChI Key

AXRCMVJRLLPGTB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=[N+](C4=CC=CC=C4N=C32)[O-]

synonyms

Benzo[a]phenazine 7-oxide

Origin of Product

United States

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